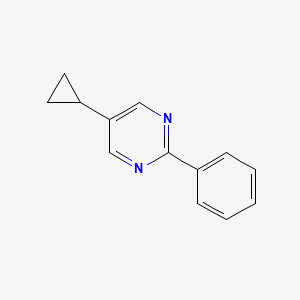
5-Cyclopropyl-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-phenylpyrimidine: is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 5-position and a phenyl group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them a significant area of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpyrimidine with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclopropyl-2-phenylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It is used in the design of enzyme inhibitors and receptor modulators .
Medicine: Its derivatives have shown promising activity against various pathogens and cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes like cytochrome P450 and kinases.
Receptors: Modulation of receptor activity, including G-protein coupled receptors (GPCRs) and ion channels.
Comparación Con Compuestos Similares
2-Phenylpyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropylpyrimidine: Lacks the phenyl group, affecting its electronic properties.
2,5-Diphenylpyrimidine: Contains an additional phenyl group, increasing its hydrophobicity.
Uniqueness: 5-Cyclopropyl-2-phenylpyrimidine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
90253-39-7 |
|---|---|
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-phenylpyrimidine |
InChI |
InChI=1S/C13H12N2/c1-2-4-11(5-3-1)13-14-8-12(9-15-13)10-6-7-10/h1-5,8-10H,6-7H2 |
Clave InChI |
GSTSUPPOWHCMRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(N=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


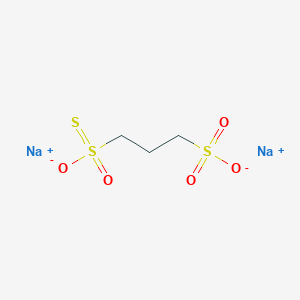
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)

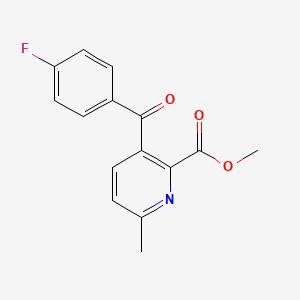
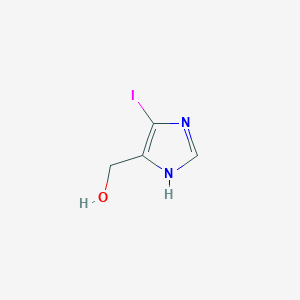
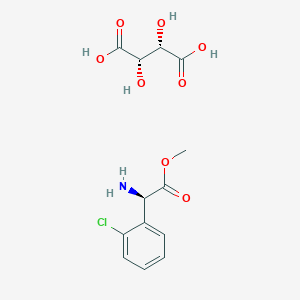
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
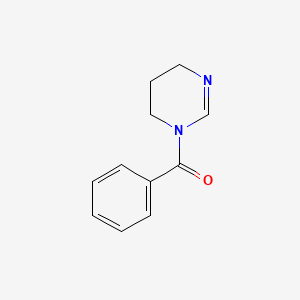
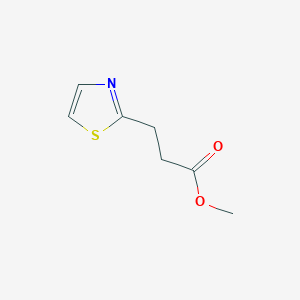
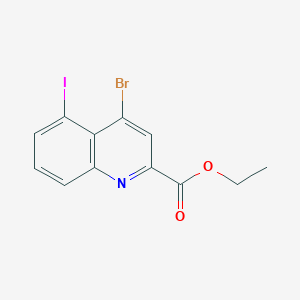
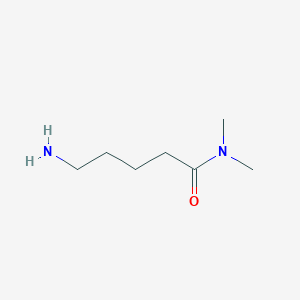
![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)


